molecular formula C20H18BrN3O4S B6169635 N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide CAS No. 2377767-78-5

N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide

Cat. No. B6169635
CAS RN: 2377767-78-5
M. Wt: 476.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide is a useful research compound. Its molecular formula is C20H18BrN3O4S and its molecular weight is 476.3. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide' involves the reaction of 5-bromo-2-mercaptobenzothiazole with 2-chloro-4-nitrophenyl dimethylcarbamate, followed by reduction of the nitro group and subsequent coupling with 2,4-dihydroxybenzoic acid.", "Starting Materials": [ "5-bromo-2-mercaptobenzothiazole", "2-chloro-4-nitrophenyl dimethylcarbamate", "Sodium borohydride", "2,4-dihydroxybenzoic acid", "N,N-Dimethylformamide", "Triethylamine", "Diisopropylethylamine", "N,N-Dimethylacetamide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 5-bromo-2-mercaptobenzothiazole is reacted with 2-chloro-4-nitrophenyl dimethylcarbamate in the presence of triethylamine and N,N-dimethylformamide to yield N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2-chloro-4-nitrobenzamide.", "Step 2: The nitro group in the product of step 1 is reduced using sodium borohydride in ethanol to yield N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2-chloro-4-aminobenzamide.", "Step 3: The product of step 2 is coupled with 2,4-dihydroxybenzoic acid in the presence of diisopropylethylamine and N,N-dimethylacetamide to yield the final product, N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide.", "Step 4: The final product is purified by recrystallization from ethyl acetate and water, and characterized using various spectroscopic techniques." ] }

CAS RN

2377767-78-5

Molecular Formula

C20H18BrN3O4S

Molecular Weight

476.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.